molecular formula C22H26N2O4 B250447 N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

カタログ番号: B250447
分子量: 382.5 g/mol
InChIキー: FSYMDRKEWSOEMS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.

作用機序

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting the activity of BTK, a key mediator of B-cell receptor signaling. BTK is required for the activation and survival of B-cells, and its dysregulation can lead to the development of B-cell malignancies and autoimmune diseases.
By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that are important for B-cell survival and proliferation. This leads to the induction of cell death in B-cells and the reduction of disease symptoms in autoimmune models.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include:
- Inhibition of BTK activity: this compound inhibits the activity of BTK, preventing downstream signaling pathways from being activated.
- Induction of cell death: this compound induces cell death in B-cells, leading to the reduction of tumor burden in preclinical models.
- Reduction of inflammation: this compound has been shown to reduce inflammation in preclinical models of autoimmune diseases.
- Improvement of disease symptoms: this compound has been shown to improve disease symptoms in preclinical models of autoimmune diseases.

実験室実験の利点と制限

One advantage of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown promising results in preclinical models of B-cell malignancies and autoimmune diseases, suggesting that it may have broad therapeutic potential.
One limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, like most small molecule inhibitors, this compound may have limited bioavailability and may require frequent dosing to maintain therapeutic levels.

将来の方向性

There are several potential future directions for research on N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide. These include:
- Clinical trials: The safety and efficacy of this compound in humans should be tested in clinical trials.
- Combination therapies: this compound may be effective in combination with other therapies, such as chemotherapy or immunotherapy.
- Biomarker identification: Biomarkers that predict response to this compound should be identified to improve patient selection and treatment outcomes.
- Mechanism of resistance: The mechanisms of resistance to this compound should be studied to identify strategies to overcome resistance.
- Alternative targets: Alternative targets for small molecule inhibitors like this compound should be identified to improve therapeutic options for B-cell malignancies and autoimmune diseases.

合成法

The synthesis of N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the reaction of 4-bromo-2-fluoroaniline with butyryl chloride to form N-butyl-4-bromo-2-fluoroaniline. This intermediate is then reacted with 3-aminophenylboronic acid to form N-butyl-4-(3-aminophenyl)-2-fluoroaniline. The final step involves the reaction of N-butyl-4-(3-aminophenyl)-2-fluoroaniline with 4-(tetrahydro-2-furanylmethoxy)benzoyl chloride to form this compound.

科学的研究の応用

N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to inhibit BTK signaling and induce cell death in B-cells.
In addition to its potential as a cancer therapy, this compound has also been studied as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. In these models, this compound has been shown to reduce inflammation and improve disease symptoms.

特性

分子式

C22H26N2O4

分子量

382.5 g/mol

IUPAC名

N-[3-(butanoylamino)phenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H26N2O4/c1-2-5-21(25)23-17-6-3-7-18(14-17)24-22(26)16-9-11-19(12-10-16)28-15-20-8-4-13-27-20/h3,6-7,9-12,14,20H,2,4-5,8,13,15H2,1H3,(H,23,25)(H,24,26)

InChIキー

FSYMDRKEWSOEMS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

正規SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。